molecular formula C8H6N2O2 B1363978 3-Methyl-4-nitrobenzonitrile CAS No. 96784-54-2

3-Methyl-4-nitrobenzonitrile

Cat. No.: B1363978
CAS No.: 96784-54-2
M. Wt: 162.15 g/mol
InChI Key: IHVNKSXTJZNBQA-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2. It is a derivative of benzonitrile, characterized by the presence of a methyl group at the third position and a nitro group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-Methyl-4-nitrobenzonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is used to produce 4-amino-3-methyl-benzonitrile, which is a key intermediate in the synthesis of pharmaceuticals . The interactions of this compound with biomolecules are primarily based on its nitro and nitrile groups, which can participate in nucleophilic substitution reactions.

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can cause cyanosis and irritation to the skin, eyes, and lungs . These effects are indicative of its potential to disrupt normal cellular activities, leading to altered gene expression and metabolic imbalances.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The nitro group in the compound is particularly reactive, allowing it to participate in redox reactions that can alter the activity of enzymes and other proteins . Additionally, the nitrile group can interact with nucleophiles, further influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal conditions but can degrade when exposed to extreme temperatures or reactive chemicals . Long-term exposure to this compound can lead to persistent cellular dysfunction, as observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause severe adverse effects, including cyanosis and respiratory distress . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxygenases and reductases, which facilitate its conversion to other metabolites . The compound’s nitro group can undergo reduction, leading to the formation of amino derivatives that participate in further biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, influencing its localization and accumulation . The compound’s hydrophobic nature allows it to diffuse across cell membranes, facilitating its distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it determines the specific biochemical pathways that the compound can influence.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 3-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired product.

Another method involves the reaction of 3-methyl-4-nitrobenzoic acid with p-toluenesulfonamide. This reaction is carried out under acidic conditions, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of 3-methyl-4-nitrotoluene. This process uses ammonia and air in the presence of a catalyst, typically at elevated temperatures. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. This reaction produces 3-methyl-4-aminobenzonitrile.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions. For example, it can react with amines to form N-substituted benzamides.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Amines, often in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3-Methyl-4-aminobenzonitrile.

    Substitution: N-substituted benzamides.

    Hydrolysis: 3-Methyl-4-nitrobenzoic acid.

Scientific Research Applications

3-Methyl-4-nitrobenzonitrile is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of dyes, pigments, and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is a precursor in the synthesis of compounds with potential therapeutic properties, including anti-inflammatory and anticancer agents.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

3-Methyl-4-nitrobenzonitrile can be compared with other similar compounds, such as:

    4-Nitrobenzonitrile: Lacks the methyl group, which affects its reactivity and physical properties.

    3-Methyl-4-aminobenzonitrile: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro group.

    3-Methyl-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior.

The presence of both the methyl and nitro groups in this compound makes it unique in terms of its reactivity and applications.

Properties

IUPAC Name

3-methyl-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVNKSXTJZNBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384248
Record name 3-Methyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96784-54-2
Record name 3-Methyl-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96784-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 3-methyl-4-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred, 0° C. solution of 3-methyl-4-nitrobenzamide (30 g, 0.169 mol) in dichloromethane (900 mL) under nitrogen was added pyridine (29.5 g, 0.373 mol), then dropwise trifluoroacetic anhydride (42.7 g, 0.203 mol) in dichloromethane (90 mL). The reaction mixture was stirred at 0° C. for one hour and then 1N HCl was added. The organic phase was separated, dried (Na2SO4) and concentrated under reduced pressure to afford 25.5 g (93%) of the 3-methyl-4-nitrobenzonitrile as a light yellow solid; m.p. 69°-71° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
42.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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